molecular formula C11H12 B1581927 1-Phenyl-1-pentyne CAS No. 4250-81-1

1-Phenyl-1-pentyne

Cat. No. B1581927
M. Wt: 144.21 g/mol
InChI Key: DEGIOKWPYFOHGH-UHFFFAOYSA-N
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Patent
US08399451B2

Procedure details

Pent-1-ynylbenzene (17 mL, 106 mmol) and diethyl 2-nitromalonate (30 mL, 172 mmol) were placed in a stainless steel pressure bomb and heated to 160° C. for 18 hours. Cooled in ice bath then slowly released remaining pressure. The reaction mixture was diluted with ethyl acetate and washed with 1N NaOH. The aqueous layer was back extracted once. The organic layer was dried over MgSO4, filtered, and concentrated. The crude material was treated with 1N NaOH/EtOH at 75° C. for two hours. Diluted with water and washed with EtOAc. The aqueous layer was separated, acidified with concentrated HCl, and extracted with EtOAc. The organic layer was dried with MgSO4, filtered and concentrated to afford 20 g of 5-phenyl-4-propylisoxazole-3-carboxylic acid.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
diethyl 2-nitromalonate
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)#[C:2][CH2:3][CH2:4][CH3:5].[N+:12]([CH:15](C(OCC)=O)[C:16]([O:18]CC)=[O:17])([O-])=[O:13]>C(OCC)(=O)C>[C:6]1([C:1]2[O:13][N:12]=[C:15]([C:16]([OH:18])=[O:17])[C:2]=2[CH2:3][CH2:4][CH3:5])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
C(#CCCC)C1=CC=CC=C1
Step Two
Name
diethyl 2-nitromalonate
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C(=O)OCC)C(=O)OCC
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled in ice bath
WASH
Type
WASH
Details
washed with 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The crude material was treated with 1N NaOH/EtOH at 75° C. for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Diluted with water
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(=NO1)C(=O)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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